2-Bromo-3,5-dichlorobenzaldehyde
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Overview
Description
2-Bromo-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 2, 3, and 5 positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of benzaldehyde derivatives. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include controlled temperatures and specific solvents to ensure the selective substitution of the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups replacing the bromine or chlorine atoms.
Oxidation: 2-Bromo-3,5-dichlorobenzoic acid.
Reduction: 2-Bromo-3,5-dichlorobenzyl alcohol.
Scientific Research Applications
2-Bromo-3,5-dichlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichlorobenzaldehyde depends on the specific chemical reaction it undergoes. For instance, in nucleophilic addition reactions, the carbonyl group’s electrophilicity allows for attack by nucleophiles, forming a tetrahedral intermediate. This intermediate can then undergo further transformations depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,5-Dibromobenzaldehyde: Contains two bromine atoms instead of a combination of bromine and chlorine, affecting its chemical properties and reactivity.
2,3-Dichlorobenzaldehyde: Lacks the bromine atom, resulting in different chemical behavior and applications
Uniqueness
2-Bromo-3,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and chlorine atoms allows for selective reactions and the formation of diverse derivatives, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-3,5-dichlorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIXEEGWEVEHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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